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Compound of Interest

Compound Name: AA 193

Cat. No.: B10782562

This technical support center provides guidance for researchers, scientists, and drug
development professionals on managing dose-limiting toxicities (DLTs) observed during pre-
clinical and clinical studies of AMG 193, an MTA-cooperative PRMTS5 inhibitor. The information
IS presented in a question-and-answer format to directly address potential issues encountered
during experimentation.

Frequently Asked Questions (FAQSs)

Q1: What are the reported dose-limiting toxicities (DLTs) of AMG 1937

Al: In the first-in-human phase | study, dose-limiting toxicities were reported in eight patients at
doses of 240 mg and higher. The observed DLTs included nausea, vomiting, fatigue,

hypersensitivity reaction, and hypokalemia.[1][2] The 1600 mg dose was found to be intolerable
due to grade 3 nausea and fatigue.[3]

Q2: What is the maximum tolerated dose (MTD) of AMG 193?

A2: The maximum tolerated dose for AMG 193 has been established at 1200 mg administered
once daily (0.d.).[1][2]

Q3: What are the most common treatment-related adverse events (TRAES) associated with
AMG 1937
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A3: The most frequently observed treatment-related adverse events are nausea, fatigue, and
vomiting.[1][2][4] In the dose-exploration phase, the rates for these events were 48.8% for
nausea, 31.3% for fatigue, and 30.0% for vomiting.[1][2] In the dose-expansion phase, the
rates were 57.5% for nausea, 25.3% for fatigue, and 34.5% for vomiting.[5]

Q4: Is myelosuppression a significant concern with AMG 1937

A4: No, clinically significant myelosuppression has not been a major issue with AMG 193.[1][2]
[3][4][6] This favorable safety profile is attributed to its selective, MTA-cooperative mechanism
of action, which spares normal tissues.[5][7] This contrasts with first-generation PRMT5
inhibitors, which were associated with dose-limiting hematologic adverse effects.[5][7]

Q5: How should nausea and vomiting be managed?

A5: Nausea and vomiting associated with AMG 193 have been reported as manageable and
generally reversible with standard anti-emetic therapies.[5] These events are typically low-
grade and tend to resolve within 2 to 4 weeks of continued dosing.[5] Initially, there was a
fasting requirement for the study; however, preliminary results suggest that food does not alter
the drug's exposure, and removing this requirement may further improve the nausea and
vomiting profile.[5]

Troubleshooting Guide

Issue: A subject in our study is experiencing persistent Grade 2 nausea and vomiting despite
standard anti-emetic prophylaxis.

Troubleshooting Steps:

o Confirm Dosing Conditions: Verify that the subject is taking AMG 193 as prescribed.
Although initial studies had a fasting requirement, subsequent data suggests food does not
affect exposure and may mitigate nausea.[5] Consider administering the drug with a light
meal.

e Optimize Anti-Emetic Regimen:

o Review the current anti-emetic regimen. Consider switching to a different class of anti-
emetic or adding an additional agent with a different mechanism of action (e.g., a 5-HT3
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receptor antagonist, an NK1 receptor antagonist, or a dopamine receptor antagonist).
o Ensure the timing of the anti-emetic administration is optimal relative to AMG 193 dosing.

Dose Interruption/Reduction: If nausea and vomiting persist and are impacting the subject's
quality of life or oral intake, consider a temporary dose interruption. Once the symptoms
have resolved to Grade 1 or baseline, the treatment may be resumed at a lower dose level.
In the clinical trial, dose interruptions and reductions were implemented to manage adverse
events.[3]

Investigate a Hypersensitivity Reaction: While less common, a hypersensitivity reaction was
reported as a DLT.[1][2] If nausea and vomiting are accompanied by other signs of
hypersensitivity (e.g., rash, pruritus, or more severe systemic symptoms), treatment should
be immediately discontinued and appropriate medical management initiated.

Issue: A subject has developed Grade 3 fatigue.
Troubleshooting Steps:

Rule Out Other Causes: Evaluate for and address other potential contributing factors to
fatigue, such as dehydration (potentially from vomiting), poor nutrition, or electrolyte
imbalances.

Dose Modification: Grade 3 fatigue was a component of the DLT observed at the 1600 mg
dose.[3] A dose reduction is a primary management strategy.

Supportive Care: Recommend supportive care measures, including adequate hydration,
nutritional support, and counseling on energy conservation techniques.

Issue: A subject's lab results show new-onset hypokalemia.
Troubleshooting Steps:
o Assess Severity: Determine the grade of hypokalemia based on laboratory values.

o Oral/lV Potassium Supplementation: For mild to moderate hypokalemia, initiate oral
potassium supplementation. For severe or symptomatic hypokalemia, intravenous potassium
replacement may be necessary.
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e Monitor and Adjust: Closely monitor serum potassium levels and adjust the supplementation
as needed.

» Dose Interruption: For severe hypokalemia, consider interrupting the AMG 193 dose until the
electrolyte abnormality is corrected.

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities and Common Treatment-Related Adverse Events of AMG 193

Frequency of Frequency of
Dose at which DLTs Common TRAEs Common TRAEs
Adverse Event . ]
Occurred (Dose Exploration) (Dose Expansion)
[11[2] [5]
Nausea =240 mg 48.8% 57.5% (4.6% Grade 3)
Vomiting 2240 mg 30.0% 34.5% (3.4% Grade 3)
Fatigue =240 mg 31.3% 25.3% (1.1% Grade 3)
Hypersensitivity Not Reported as a Not Reported as a
) =240 mg
Reaction common TRAE common TRAE
] Not Reported as a Not Reported as a
Hypokalemia >240 mg
common TRAE common TRAE
_ Not specified as a
Decreased Appetite 17% Not Reported

DLT

Experimental Protocols

Protocol: Phase | Dose-Escalation Study for AMG 193 (NCT05094336)

This protocol outlines the methodology for the first-in-human, multicenter, open-label, phase |
study of AMG 193.[1][2][8]

1. Objectives:
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Primary: To assess the safety and tolerability of AMG 193 monotherapy, determine the dose-
limiting toxicities (DLTs), and establish the maximum tolerated dose (MTD).[1][2][8]

Secondary: To characterize the pharmacokinetic (PK) profile of AMG 193 and to evaluate its
preliminary anti-tumor activity based on RECIST v1.1.[1][2]

. Patient Eligibility Criteria:

Age = 18 years.

Histologically confirmed metastatic or locally advanced solid tumors with homozygous
deletion of MTAP and/or CDKN2A, or MTAP protein loss confirmed by
immunohistochemistry.[8]

Measurable disease as per RECIST v1.1.[8]

ECOG performance status of 0 or 1.[8]

Adequate organ function (hematopoietic, renal, liver, etc.).[8]

. Study Design and Treatment:

The study consists of a dose-exploration part followed by a dose-expansion part.[5]

In the dose-exploration phase, patients received AMG 193 orally, either once daily (0.d.) or
twice daily (b.i.d.), in continuous 28-day cycles.[1][2]

Dose escalation proceeded through several dose levels, starting from 40 mg and going up to
1600 mg.[1][2][3]

Treatment continues until disease progression or unacceptable toxicity.[8]

. Safety and DLT Assessment:

Safety is monitored through the evaluation of treatment-emergent adverse events (TEAES),
serious adverse events (SAES), laboratory abnormalities, vital signs, and
electrocardiograms.[8]
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o DLTs are assessed during the first cycle of treatment to determine the MTD.

5. Pharmacokinetic and Pharmacodynamic Assessment:

e Pharmacokinetic parameters (Cmax, Tmax, AUC) are evaluated after single and multiple

doses.[8]

e Pharmacodynamic effects are assessed through the measurement of symmetric

dimethylarginine (SDMA) reduction in tumor biopsies and serum to confirm PRMT5

inhibition.[5]
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Caption: Mechanism of action of AMG 193 in MTAP-deleted vs. normal cells.
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Caption: Workflow for identification and management of a potential DLT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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